molecular formula C8H7N3O4 B3023437 2-Nitroisophthalamide CAS No. 32114-73-1

2-Nitroisophthalamide

Cat. No. B3023437
CAS RN: 32114-73-1
M. Wt: 209.16 g/mol
InChI Key: SGVRCXLEYPXYIS-UHFFFAOYSA-N
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Patent
US09440968B2

Procedure details

A mixture of 2-nitro-isophthalamide (6 g, 0.028 mol) and Pd/C (0.6 g) in DMF (100 mL) was hydrogenated at RT under hydrogen bladder pressure for 16 h. The reaction mixture was filtered through celite bed, washed with DMF and filtrate was evaporated under vacuum to afford the title compound as a brown solid (yield 78%). LC-MS [178 (M−H)], 1H NMR (400 MHz, DMSO-d6): δ 7.97 (s, 2H), 7.84 (brs, 2H), 7.65 (d, J=7.76 Hz, 2H), 7.22 (brs, 2H), 6.49 (t, J=7.76 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7])([O-])=O>CN(C=O)C.[Pd]>[NH2:1][C:4]1[C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)N)C=CC=C1C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite bed
WASH
Type
WASH
Details
washed with DMF and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC=C1C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.